molecular formula C10H15ClFN3O B2903269 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride CAS No. 1353965-96-4

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Cat. No. B2903269
CAS RN: 1353965-96-4
M. Wt: 247.7
InChI Key: IVIUOWAFDRJDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the CAS number 1353965-96-4 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is C10H15ClFN3O . The molecular weight is 247.70 .

Scientific Research Applications

Cancer Treatment Personalization

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride: plays a significant role in the era of personalized medicine, particularly in cancer treatment. Its derivatives, such as fluorinated pyrimidines, are used to treat over 2 million cancer patients annually . The compound’s ability to inhibit key enzymes like thymidylate synthase (TS) makes it a valuable asset in chemotherapy regimens, especially when tailored to individual patient’s genetic profiles.

RNA Modification Studies

The compound has been implicated in the study of RNA modifying enzymes. It is known to inhibit enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, which are crucial for RNA processing and function . This inhibition can lead to insights into RNA-related diseases and potential therapeutic approaches.

DNA Repair Mechanisms

In the field of DNA repair, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is used to understand the mechanisms by which cells repair damaged DNA. Its role in inhibiting DNA topoisomerase 1 (Top1) is particularly noteworthy, as this enzyme is vital for DNA replication and cell division . Studying its inhibition can lead to new cancer therapies targeting DNA repair pathways.

Biochemical Research

This compound is a key player in biochemical research, particularly in the study of nucleic acid structure and dynamics. Computational and experimental studies using this compound have provided new insights into how fluorine substitution affects nucleic acid behavior .

Pharmacological Applications

The piperidine moiety of the compound is significant in pharmacology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility in forming various derivatives makes it an important subject for drug design and discovery.

Synthesis of Biologically Active Compounds

Lastly, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is used in the synthesis of biologically active compounds. Its structure allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are all valuable in the development of new medications .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-fluoro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUOWAFDRJDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

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